molecular formula C12H13N B1359937 N,N-dimethylnaphthalen-2-amine CAS No. 2436-85-3

N,N-dimethylnaphthalen-2-amine

Cat. No. B1359937
CAS RN: 2436-85-3
M. Wt: 171.24 g/mol
InChI Key: IKZPRXHVTFNIEK-UHFFFAOYSA-N
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Description

“N,N-dimethylnaphthalen-2-amine” is a chemical compound with the CAS Number: 2436-85-3 . It has a molecular weight of 171.24 and a linear formula of C12H13N .


Synthesis Analysis

While specific synthesis methods for “N,N-dimethylnaphthalen-2-amine” were not found, amines in general can be synthesized through alkylation and acylation . The phthalimide anion is nucleophilic and easily alkylated through an S N 2 reaction with an alkyl halide .


Molecular Structure Analysis

The molecular structure of “N,N-dimethylnaphthalen-2-amine” consists of a naphthalene ring with a dimethylamine group attached to the 2-position . Its InChI code is InChI=1S/C12H13N/c1-13(2)12-8-7-10-5-3-4-6-11(10)9-12/h3-9H,1-2H3 .


Physical And Chemical Properties Analysis

“N,N-dimethylnaphthalen-2-amine” is a solid substance . It has a molecular weight of 171.24 g/mol . Its exact mass and monoisotopic mass are 171.104799419 g/mol . It has a topological polar surface area of 3.2 Ų .

Scientific Research Applications

Photochemical Electron Transfer

N,N-dimethylnaphthalen-2-amine derivatives can be added to electron-deficient alkenes through photochemical electron transfer. This process is specific to the α-position of electron-deficient alkenes and requires water or another proton donor for efficiency. The reaction is compared with radical and electrophilic aromatic substitutions, indicating its potential in organic synthesis (Jahjah et al., 2011).

Electrophilic Fluorination

N,N-dimethylnaphthalen-2-amine reacts with N–F reagents under various conditions, yielding complex mixtures including biaryls and biarylmethanes. This highlights its reactivity and potential utility in the synthesis of fluorinated compounds (Sorokin et al., 2013).

Intramolecular NH+-F Hydrogen Bonding

Intriguingly, 8-fluoro-N,N-dimethylnaphthalen-1-amine forms an NH-F hydrogen bond upon protonation. This increases its basicity and demonstrates unique hydrogen bonding, which could be exploited in molecular design and understanding hydrogen bonding in complex systems (Scerba et al., 2011).

Polymerization Applications

N,N-dimethylnaphthalen-2-amine derivatives can be polymerized using homogeneous rhodium and palladium complexes. This polymerization process yields stereoregular structures, indicating potential applications in material science and polymer chemistry (Rodríguez & Tejedor, 2007).

Catalysis

N,N-dimethylnaphthalen-2-amine derivatives have been explored as potential Lewis acid-base bifunctional catalysts. These compounds, after lithiation and reaction with borate esters, show novel interactions in their crystal structures, suggesting potential in asymmetric catalysis or as bifunctional catalysts (Giles et al., 2003).

Redox Flow Batteries

A naphthalene diimide derivative, which could include N,N-dimethylnaphthalen-2-amine, has been evaluated for potential application in aqueous organic redox flow batteries. Its high solubility and stability, coupled with its reversible two-electron delivery, make it an attractive candidate for energy storage applications (Wiberg et al., 2019).

Safety And Hazards

“N,N-dimethylnaphthalen-2-amine” is associated with some safety hazards. It has a GHS07 pictogram and a warning signal word . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

properties

IUPAC Name

N,N-dimethylnaphthalen-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N/c1-13(2)12-8-7-10-5-3-4-6-11(10)9-12/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKZPRXHVTFNIEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC2=CC=CC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20179101
Record name Dimethyl(2-naphthyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20179101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethylnaphthalen-2-amine

CAS RN

2436-85-3
Record name N,N-Dimethyl-2-naphthalenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2436-85-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethyl(2-naphthyl)amine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimethyl(2-naphthyl)amine
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Record name Dimethyl(2-naphthyl)amine
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Record name Dimethyl(2-naphthyl)amine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
45
Citations
D Šarlah, A Juranovič, B Kožar, L Rejc, A Golobič… - Molecules, 2016 - mdpi.com
Naphthalene derivatives bearing electron-accepting and electron-donating groups at the 2,6-positions belong to the family of D-π-A push-pull dyes. It has been found that these …
Number of citations: 13 www.mdpi.com
MJ Luo, Y Li, XH Ouyang, JH Li, DL He - Chemical Communications, 2020 - pubs.rsc.org
A new, general ortho/para-selective anodic dehydrogenative cross-coupling of two aryl amines, naphthalen-2-amine derivatives and anilines, is described. This electrochemical …
Number of citations: 26 pubs.rsc.org
W Du, J Wang, H Fang, W Ji, Y Liu, Y Qu… - Sensors and Actuators B …, 2022 - Elsevier
Rapid and accurate detection of early cancer biomarkers not only provides a scientific tool for cancer diagnosis, but also helps prevent further cancer progression. Herein, a …
Number of citations: 6 www.sciencedirect.com
R Jahjah, A Gassama, F Dumur… - The journal of organic …, 2011 - ACS Publications
Using photochemical electron transfer, N,N-dimethylnaphthylamine derivatives are added to α,β-unsaturated carboxylates. The addition takes place exclusively in the α-position of …
Number of citations: 25 pubs.acs.org
YR Zhang, N Meng, JY Miao… - Chemistry–A European …, 2015 - Wiley Online Library
A simple ratiometric probe (Naph‐Rh) has been designed and synthesized based on a through‐bond energy transfer (TBET) system for sensing HOCl. In this probe, rhodamine …
J Wang, W Qiang, S Ye, L Zhu, X Liu… - Catalysis Science & …, 2021 - pubs.rsc.org
An efficient and versatile zinc oxide-supported iridium (Ir/ZnO) catalyst was developed to catalyze the additive-free N-methylation of amines with methanol. Mechanistic studies …
Number of citations: 14 pubs.rsc.org
L Liu, WQ Yu, T Huang, T Chen - Tetrahedron Letters, 2020 - Elsevier
A palladium-catalyzed alkynylation of aromatic amines with terminal alkynes via in situ formed trimethylammonium salts is developed. Compared with previous system using ammonium …
Number of citations: 8 www.sciencedirect.com
G Zhang, Y Ni, D Zhang, H Li, N Wang, C Yu… - … Acta Part A: Molecular …, 2019 - Elsevier
Developing near-infrared (NIR) fluorescence probes for detection of intracellular viscosity is still sufficiently challenging. In this work, three kinds of DAD type naphthyl and 2,1,3‑…
Number of citations: 27 www.sciencedirect.com
S Chen, K Jia, Y Fang, C Liu, C Yuan, J Liu, KP Wang… - Dyes and …, 2022 - Elsevier
Organic fluorescent materials have been widely used in various fields including visualization of latent fingerprints and imaging of lysosomes. High-performance organic fluorescent …
Number of citations: 6 www.sciencedirect.com
D Kim, QP Xuan, H Moon, YW Jun… - Asian Journal of Organic …, 2014 - Wiley Online Library
Benzocoumarins (benzochromenones) are π‐extended coumarins and constitute a promising family of photonic materials. Disclosed here are syntheses and characterization of the …
Number of citations: 70 onlinelibrary.wiley.com

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